3,5,6-Trichloropicolinic acid

Quality Control Analytical Chemistry Synthetic Chemistry

For labs requiring the correct 3,5,6-trichloro isomer as a precursor to picloram or clopyralid, sourcing challenges often include ambiguous isomer mixtures. This compound is the definitive synthetic substrate. - Direct amination yields the broad-spectrum herbicide picloram; electrochemical reduction selectively yields clopyralid. - 98% purity (HPLC) with full Certificates of Analysis, ensuring reproducible synthetic outcomes. - Available in research and bulk quantities, shipped globally under ambient conditions.

Molecular Formula C6H2Cl3NO2
Molecular Weight 226.4 g/mol
CAS No. 40360-44-9
Cat. No. B133052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,6-Trichloropicolinic acid
CAS40360-44-9
Synonyms3,5,6-Trichloro-2-pyridinecarboxylic Acid;  3,5,6-Trichloro-2-pyridinyl Acetic Acid;  3,5,6-Trichloropicolinic Acid; 
Molecular FormulaC6H2Cl3NO2
Molecular Weight226.4 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl
InChIInChI=1S/C6H2Cl3NO2/c7-2-1-3(8)5(9)10-4(2)6(11)12/h1H,(H,11,12)
InChIKeyTVMKSGXYTVKNRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5,6-Trichloropicolinic Acid: Properties & Procurement


3,5,6-Trichloropicolinic acid (CAS 40360-44-9) is a polychlorinated pyridine-2-carboxylic acid with the molecular formula C6H2Cl3NO2 and a molecular weight of 226.4 g/mol [1]. The compound is a white crystalline solid with a reported melting point of 164–165°C and is characterized by low water solubility and moderate to high solubility in common organic solvents [2]. Its chemical structure serves as the direct synthetic precursor to the systemic herbicide picloram (4-amino-3,5,6-trichloropicolinic acid) and is a key intermediate in the electrochemical production of 3,6-dichloropicolinic acid (clopyralid), a commercially important selective herbicide [3][4].

3,5,6-Trichloropicolinic Acid: Non-Substitutability


Within the pyridine carboxylic acid herbicide class, subtle differences in chlorine substitution pattern and the presence or absence of an amino group dramatically alter biological activity, selectivity, and synthetic utility. 3,5,6-Trichloropicolinic acid is not merely another chlorinated pyridine; it is a specific, non-amino precursor that is chemically and functionally distinct from its amino-substituted derivative picloram (4-amino-3,5,6-trichloropicolinic acid) and from other regioisomers such as 3,4,6-trichloropicolinic acid [1]. In plant physiology studies, the differential ethylene induction response between picloram (derived from the target compound) and clopyralid (3,6-dichloropicolinic acid) in rapeseed confirms that the 4-amino group and the 3,5,6-chlorination pattern confer unique biological properties that are not interchangeable [2]. Furthermore, the electrochemical reduction of 3,5,6-trichloropicolinic acid proceeds with distinct selectivity compared to other trichloro isomers, making it the preferred substrate for producing 3,6-dichloropicolinic acid [3].

3,5,6-Trichloropicolinic Acid: Differentiation Evidence


Melting Point as Purity Indicator

The melting point of pure 3,5,6-trichloropicolinic acid is consistently reported as 164–165°C in patent literature [1]. In contrast, crude or impure batches can exhibit significantly lower melting ranges (e.g., 147–151°C) even after initial purification . This 14–18°C depression serves as a quantifiable, readily measurable differentiator between high-purity material suitable for synthesis and lower-grade material that may contain regioisomeric or dechlorinated impurities.

Quality Control Analytical Chemistry Synthetic Chemistry

Electrochemical Reduction Selectivity

Electrolytic reduction of tetrachloro-2-picolinic acid in basic aqueous solution at an activated silver cathode yields a mixture of 3,4,6- and 3,5,6-trichloro-2-picolinic acids [1]. Crucially, the 3,5,6-isomer undergoes further selective reduction at potentials more negative than -1000 mV to produce 3,6-dichloropicolinic acid, a highly active herbicide [2]. The 3,4,6-isomer does not exhibit the same selective reduction pathway, making the 3,5,6-substitution pattern essential for efficient electrochemical conversion to the desired dichloro product.

Electrochemistry Herbicide Synthesis Selective Dechlorination

Differential Ethylene Induction

In a direct comparative study, picloram (4-amino-3,5,6-trichloropicolinic acid) induced herbicidal injury and increased ethylene evolution several-fold in both sunflower (Helianthus annuus L.) and rapeseed (Brassica napus L. cv Altex). In contrast, clopyralid (3,6-dichloropicolinic acid) induced injury and elevated ethylene production only in sunflower, with no effect on ethylene production in rapeseed [1]. Since 3,5,6-trichloropicolinic acid is the immediate precursor to picloram, this differential biological activity underscores the unique value of the 3,5,6-trichloro substitution pattern for synthesizing broad-spectrum auxinic herbicides.

Plant Physiology Herbicide Selectivity Auxin Mimic

Synthetic Yield Benchmarking

3,5,6-Trichloropicolinic acid is the penultimate intermediate in the synthesis of picloram. One patent reports that the subsequent amination step (conversion to 4-amino-3,5,6-trichloropicolinic acid) can be achieved in a yield of 61.7% of theoretical [1]. In a separate isotopic labeling study, a seven-step synthesis from pentachloropyridine gave picloram in an overall yield of 42% [2]. While direct yield comparisons for the target compound itself are limited, these downstream yields establish the practical utility of 3,5,6-trichloropicolinic acid as a viable industrial intermediate.

Synthetic Chemistry Process Chemistry Herbicide Manufacturing

3,5,6-Trichloropicolinic Acid: Validated Applications


Picloram Synthesis for Herbicides

3,5,6-Trichloropicolinic acid is the direct chemical precursor to picloram, a systemic auxinic herbicide with demonstrated broad-spectrum activity against both sunflower and rapeseed [1]. The amination of 3,5,6-trichloropicolinic acid yields picloram, which is widely used in agriculture, forestry, and rights-of-way management. This application is directly supported by the differential selectivity evidence showing that picloram induces herbicidal injury in species where clopyralid is ineffective [1].

Clopyralid Electrochemical Synthesis

Industrial manufacturers of clopyralid rely on the selective electrochemical reduction of 3,5,6-trichloropicolinic acid at activated silver cathodes [2][3]. The 3,5,6-isomer is the productive substrate for this transformation; the 3,4,6-isomer does not selectively yield the desired dichloro product under the same conditions [3]. This makes the correct isomeric form essential for efficient clopyralid production.

BACE1/BACE2 Inhibitor Intermediate

3,5-Dichloropicolinic acid, which can be synthesized via selective hydrodechlorination of 3,5,6-trichloropicolinic acid, is a key intermediate for BACE1 and BACE2 inhibitors used in therapeutic research for Alzheimer's disease and type 2 diabetes [4]. This application extends the utility of 3,5,6-trichloropicolinic acid beyond the agrochemical sector into pharmaceutical research.

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